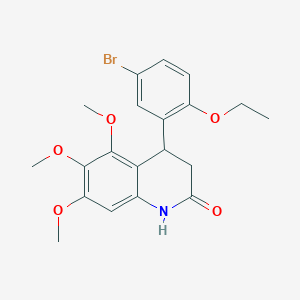![molecular formula C22H25FN2O4S B4225996 N-[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B4225996.png)
N-[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide
Descripción general
Descripción
N-[(1S,2S,4S)-2-bicyclo[221]heptanyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide is a complex organic compound that features a bicyclic structure with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure, introduction of the fluorophenyl and methoxyphenyl groups, and the final coupling with glycinamide.
Formation of Bicyclic Heptane Structure: This can be achieved through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Introduction of Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinated and methoxylated benzene derivatives.
Coupling with Glycinamide: The final step involves the coupling of the intermediate with glycinamide under peptide coupling conditions, typically using reagents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and automated peptide synthesizers for the coupling step.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogenation with Pd/C or metal hydrides like LiAlH4.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in various chemical reactions.
Bicyclo[2.2.1]heptan-2-ol: A bicyclic alcohol with different functional groups.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with carboxylate groups used in asymmetric synthesis.
Uniqueness
N-[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide is unique due to its combination of a bicyclic structure with fluorophenyl and methoxyphenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-29-19-8-10-20(11-9-19)30(27,28)25(18-6-4-17(23)5-7-18)14-22(26)24-21-13-15-2-3-16(21)12-15/h4-11,15-16,21H,2-3,12-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVPPESETJPGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide](/img/structure/B4225917.png)
![N-{1-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-N'-PHENYLUREA](/img/structure/B4225927.png)
![5-[(3,5-dimethyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B4225939.png)
![N-(3-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4225946.png)
![N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride](/img/structure/B4225956.png)
![{4-[2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4225966.png)


![1-(4-{2-hydroxy-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone](/img/structure/B4225973.png)
![ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4225979.png)
amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4225981.png)
![4-cyano-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B4225991.png)
![2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4226002.png)
